molecular formula C6H3F3N2O B111328 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde CAS No. 1333222-14-2

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde

Cat. No. B111328
M. Wt: 176.1 g/mol
InChI Key: HXJFWTMHUWQNEO-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)pyrimidine-2-carbaldehyde” is a chemical compound with the molecular formula C6H3F3N2O . It is commonly used in the field of chemistry for various applications .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)pyrimidine-2-carbaldehyde” consists of a pyrimidine ring with a trifluoromethyl group at the 4-position and a carbaldehyde group at the 2-position .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Pyrimidine-Based Compounds

  • Application : Dichloropyrimidines are used in the synthesis of pyrimidine-based compounds .
  • Method : Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .
  • Results : Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

properties

IUPAC Name

4-(trifluoromethyl)pyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJFWTMHUWQNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591037
Record name 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde

CAS RN

1333222-14-2
Record name 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)pyrimidine-2-carbaldehyde
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